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Introduction
Cobalt-Terbium (CoTb) alloys are a class of rare-earth/transition metal ferrimagnetic materials

renowned for their strong perpendicular magnetic anisotropy (PMA). This property, where the

easy axis of magnetization is oriented perpendicular to the film plane, makes CoTb thin films

highly suitable for a variety of applications, including high-density data storage, spintronics, and

magneto-optical devices. The magnetic behavior of these films is intrinsically linked to the

formation and manipulation of magnetic domains—regions within the material where the

magnetization is uniformly oriented.

Magnetic Force Microscopy (MFM) is a high-resolution surface imaging technique that is

exceptionally well-suited for visualizing and quantifying the magnetic domain structures in

materials like CoTb.[1] By mapping the stray magnetic fields emanating from the sample

surface, MFM provides direct insight into the size, shape, and orientation of magnetic domains

with nanoscale resolution.[2] This application note provides a detailed protocol for the

characterization of CoTb magnetic domains using MFM, from sample preparation to data

analysis and interpretation.

Principle of Magnetic Force Microscopy (MFM)
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MFM operates as a variant of Atomic Force Microscopy (AFM). It utilizes a sharp probe with a

magnetic coating, typically a Co-Cr alloy, attached to a flexible cantilever. The technique

generally employs a two-pass mode. In the first pass, the tip scans the sample surface in

tapping mode to acquire the surface topography. In the second pass, the tip is lifted to a

predefined height above the surface (typically tens of nanometers) and scans the same line

again.[1] In this "lift mode," the tip is far enough from the surface to minimize atomic force

interactions, making it primarily sensitive to the longer-range magnetic forces.

The magnetic interaction between the tip and the sample's stray magnetic field causes a shift in

the cantilever's resonant frequency or phase. This shift is recorded and used to construct a

map of the magnetic force gradient. In MFM images of CoTb films with PMA, areas with

magnetization pointing "up" (parallel to the tip's magnetization) and "down" (antiparallel) will

appear as bright and dark regions, respectively, providing a direct visualization of the magnetic

domain pattern.[1]

Experimental Protocols
Sample Preparation: CoTb Thin Film Deposition

Substrate Cleaning: Begin with a clean substrate, such as silicon with a native oxide layer or

a glass slide. Clean the substrate ultrasonically in a sequence of acetone, isopropanol, and

deionized water for 10 minutes each. Dry the substrate with a stream of dry nitrogen.

Sputter Deposition: Deposit CoTb thin films using a co-sputtering system with separate Co

and Tb targets.

Base Pressure: Evacuate the sputtering chamber to a base pressure of at least 5 x 10-7

Torr to minimize impurities.

Working Pressure: Introduce high-purity Argon gas to a working pressure of 2-5 mTorr.

Deposition Rate: The composition of the CoTb film can be controlled by adjusting the

relative deposition rates of the Co and Tb targets. A typical deposition rate is in the range

of 0.1-0.5 Å/s.

Film Thickness: The film thickness can be controlled by the deposition time. A typical

thickness for studying magnetic domains is in the range of 10-100 nm.
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Capping Layer: Deposit a thin capping layer (e.g., 2-5 nm of Pt or Ta) on top of the CoTb

film to prevent oxidation.

MFM Imaging Protocol
Tip Selection: Use a standard MFM probe with a Co-Cr magnetic coating. The choice

between a high-coercivity or low-coercivity tip depends on the magnetic properties of the

CoTb sample. For imaging stable domain structures, a high-coercivity tip is generally

preferred to prevent the tip from being magnetically altered by the sample's stray field.

Tip Magnetization: Before imaging, magnetize the MFM tip by bringing it close to a strong

permanent magnet. The magnetization direction should be perpendicular to the cantilever.

Instrument Setup:

Mount the CoTb sample on the MFM stage.

Install the magnetized MFM tip in the instrument.

Bring the tip into close proximity with the sample surface.

Imaging Parameters:

Scan Size: Start with a larger scan size (e.g., 10 µm x 10 µm) to get an overview of the

domain structure, then zoom into a smaller area (e.g., 2 µm x 2 µm) for high-resolution

imaging.

Scan Rate: Use a scan rate of 0.5-1.0 Hz.

Topography Scan: Perform the first pass in tapping mode to obtain the surface topography.

Lift Height: Set the lift height for the second pass to 20-80 nm. A smaller lift height will

result in a stronger magnetic signal and higher resolution, but increases the risk of the tip

interacting with the surface.

Magnetic Image Acquisition: Acquire the MFM image during the second pass by recording

the phase or frequency shift of the cantilever.
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Image Acquisition:

Acquire both the topography and the MFM phase/frequency shift images simultaneously.

Ensure that the features in the MFM image are not correlated with the topography, which

would indicate an artifact.

Data Presentation and Analysis
Quantitative Data Summary
The magnetic properties of CoTb alloys, including the size of the magnetic domains, are highly

dependent on the composition. The ferrimagnetic nature of CoTb means that the magnetic

moments of Co and Tb are antiferromagnetically coupled. At a specific composition, known as

the compensation point, the net magnetization of the alloy is zero. The domain structure is

expected to change significantly around this compensation point.

Co Content (at. %) Tb Content (at. %)
Typical Domain
Size (nm)

Notes

~15 ~85 100 - 300

Far from

compensation, larger

domains.

~22 ~78 50 - 150

Approaching

compensation,

smaller, more intricate

domains.

~30 ~70 200 - 500

Moving away from

compensation,

domain size increases

again.

Note: The values in this table are representative and can be influenced by film thickness,

deposition conditions, and seed layers.

Data Analysis Workflow
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Image Processing:

Flattening: The raw MFM images may contain artifacts such as bowing due to the scanner

movement. Apply a flattening algorithm (e.g., plane fit or line-by-line flattening) to correct

for this.

Noise Reduction: If necessary, use a gentle low-pass filter to reduce high-frequency noise

in the image.

Domain Analysis:

Domain Size Measurement: Use image analysis software (e.g., Gwyddion, ImageJ) to

measure the average width of the magnetic domains. This can be done by taking line

profiles across the domains and measuring the full width at half maximum (FWHM) of the

peaks and valleys.

Domain Wall Analysis: The transition between bright and dark regions represents the

domain walls. The width of these transitions can provide information about the domain wall

energy.

Quantitative MFM (qMFM) - Transfer Function Approach:

For a more quantitative analysis of the stray magnetic field, a deconvolution process can

be applied. The measured MFM signal is a convolution of the tip's magnetic field and the

sample's stray field.

By characterizing the "tip transfer function" (the Fourier transform of the tip's response), it

is possible to deconvolve the MFM image to obtain a quantitative map of the stray

magnetic field at the lift height. This allows for a more direct comparison with theoretical

models and simulations.

Mandatory Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15488718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

MFM Imaging

Data Analysis

Substrate Cleaning

CoTb Thin Film Deposition

Capping Layer Deposition

Tip Selection & Magnetization

Set Imaging Parameters
(Scan Size, Lift Height)

Acquire Topography & MFM Data

Image Processing
(Flattening, Filtering)

Domain Size & Shape Analysis

Quantitative MFM Analysis
(Deconvolution)

Click to download full resolution via product page

Figure 1. Experimental workflow for MFM characterization of CoTb magnetic domains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: Characterization of CoTb Magnetic
Domains using Magnetic Force Microscopy (MFM)]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15488718#characterization-of-cotb-
magnetic-domains-using-mfm]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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